molecular formula C19H22N2O3S B2502486 2,3,5,6-tetramethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-40-8

2,3,5,6-tetramethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2502486
CAS No.: 921787-40-8
M. Wt: 358.46
InChI Key: HFLJEVJQUIYYJM-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Evaluation

A series of benzenesulfonamide derivatives, including 2,3,5,6-tetramethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, was synthesized and evaluated for in vitro antimicrobial and anticancer activities. These compounds showed significant effectiveness, with some being more active than standard drugs like carboplatin against certain cell lines (Kumar et al., 2014).

Photodynamic Therapy Application

The compound and its derivatives have been utilized in photodynamic therapy applications, particularly for cancer treatment. Their properties, such as high singlet oxygen quantum yield, make them suitable as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

The compound has been studied for its inhibition of carbonic anhydrase isoforms, which is crucial in various diseases including glaucoma, epilepsy, obesity, and cancer. Derivatives of this compound have shown potent inhibition activities against several human carbonic anhydrase isoforms (Sethi et al., 2013).

Antihyperglycemic Evaluation

Isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties, related to the compound , have shown promising antihyperglycemic activity. Some derivatives were identified as active antihyperglycemic agents, indicating their potential in diabetes treatment (Eissa, 2013).

Urease Inhibition

Derivatives of this compound have been investigated as potent urease inhibitors. This is particularly relevant for the treatment of gastrointestinal disorders, including gastric and peptic ulcers (Irshad et al., 2021).

Safety and Hazards

The safety and hazards associated with 2,3,5,6-tetramethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are not well-documented in the literature .

Future Directions

The future directions for the study and application of 2,3,5,6-tetramethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide are not well-documented in the literature .

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-11-8-12(2)14(4)19(13(11)3)25(23,24)20-16-6-7-17-15(9-16)10-18(22)21(17)5/h6-9,20H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLJEVJQUIYYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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